3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

Catalog No.
S672298
CAS No.
849066-52-0
M.F
C12H8F3NO2S
M. Wt
287.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-ca...

CAS Number

849066-52-0

Product Name

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

IUPAC Name

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18)

InChI Key

BPFFXVCOJJGNQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Electrochemical Sensing

A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF3/G) was used to estimate the affinity for synthetic stimulants (2-aminoindane, buphedrone, naphyrone) using a combination of square wave voltammetry and electrochemical impedance spectroscopy . The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants . The determined values of the adsorption constants (Kads) showed the significance of charge–transfer and/or hydrogen bond interactions between—PhCF3 groups in the polymeric film and the analyte of interest .

Drug Discovery

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs, which include CF3-incorporated potential drug molecules, have been used for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by its unique trifluoromethyl group and amino functionality. Its molecular formula is C₁₂H₈F₃NO₂S, with a molecular weight of 287.26 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its diverse biological activities .

Typical of carboxylic acids and amines, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reaction with amines.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.

These reactions facilitate the development of derivatives that may enhance biological activity or modify physical properties .

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties: Derivatives of this compound have shown significant activity against various strains of bacteria, including Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents .
  • Anticancer Activity: Compounds containing thiophene rings are often explored for their anticancer properties due to their ability to inhibit tumor growth.
  • Antioxidant Effects: Some studies suggest that thiophene derivatives can exhibit antioxidant activity, which may contribute to their therapeutic potential.

The synthesis of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Starting from Thiophene Derivatives: The synthesis may begin with commercially available thiophene compounds, followed by functionalization through electrophilic aromatic substitution to introduce the trifluoromethyl and carboxylic acid groups.
  • Use of Amination Reagents: The introduction of the amino group can be achieved using amination reagents under controlled conditions to ensure selectivity and yield.
  • Characterization Techniques: The final product is usually characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure .

The applications of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid are diverse:

  • Pharmaceutical Development: Its derivatives are being investigated for their potential as therapeutic agents against bacterial infections and cancer.
  • Material Science: The compound may also find applications in creating novel materials due to its unique electronic properties associated with the thiophene ring.

Interaction studies involving 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and optimize its pharmacological properties:

  • Binding Studies: Investigations into how the compound interacts with enzymes or receptors can provide insights into its biological efficacy.
  • Structure-Activity Relationship (SAR): Understanding how structural modifications affect activity is crucial for developing more potent derivatives .

Several compounds share structural similarities with 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-Dimethylthiophene-2-carboxaldehydeContains a dimethyl group instead of trifluoromethylUsed primarily in organic synthesis
4-Pyridyl-thiophene derivativesIncorporates a pyridine ringExhibits different biological activities
2-Thiophenecarboxylic acidLacks additional functional groupsSimpler structure with limited reactivity

The uniqueness of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid lies in its trifluoromethyl group, which significantly enhances its lipophilicity and potential for biological interaction compared to other thiophene derivatives .

XLogP3

3.9

Wikipedia

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

Dates

Last modified: 08-15-2023

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